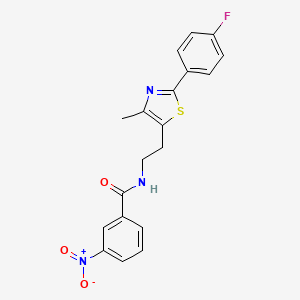

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

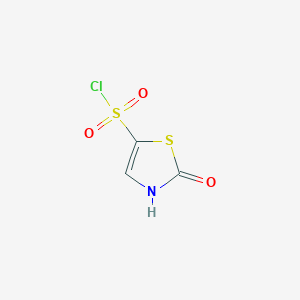

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzamide, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that targets glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. In recent years, GSK-3 inhibitors have gained significant attention in the scientific community due to their potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.

Aplicaciones Científicas De Investigación

Histone Deacetylase (HDAC) Inhibition

The compound has been investigated as a selective degrader of histone deacetylase-3 (HDAC3) . HDACs play a crucial role in gene expression regulation and cell proliferation. Dysregulation of their epigenetic activity is implicated in diseases, including cancer. Although this compound showed an IC50 value of 3.4 µM against HDAC3 , it did not exhibit degradation for the targeted HDACs .

Proteolysis Targeting Chimeras (PROTACs) Development

The design of PROTACs has emerged as a promising technology for modifying proteins of interest (POIs) through protein degradation. This compound was synthesized with the aim of functioning as a selective HDAC3 degrader, contributing to PROTAC development .

Anti-Inflammatory and Analgesic Properties

Indole derivatives, including this compound, have been explored for their biological potential. Some derivatives exhibit anti-inflammatory and analgesic activities. While specific data on this compound’s effects are not provided, it falls within the broader category of indole derivatives with potential therapeutic applications .

PPAR Agonist Design

The compound’s structure suggests it could be relevant in designing triple-acting PPARα, -γ, and -δ agonists . These peroxisome proliferator-activated receptor (PPAR) agonists have implications in metabolic regulation and other physiological processes .

DNA Targeting Agents

In a serendipitous discovery, related triazole derivatives were synthesized as DNA targeting agents . While not directly about our compound, this highlights the broader utility of similar chemical motifs in biological contexts .

Propiedades

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3S/c1-12-17(27-19(22-12)13-5-7-15(20)8-6-13)9-10-21-18(24)14-3-2-4-16(11-14)23(25)26/h2-8,11H,9-10H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCWSBBBQFLODN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(Tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2636020.png)

![1,1'-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride](/img/structure/B2636021.png)

![4-(dimethylsulfamoyl)-N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2636022.png)

![2,4,7,8-Tetramethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2636024.png)

![N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine](/img/structure/B2636035.png)